molecular formula C5H12N2O3S2 B15196774 S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate CAS No. 3848-15-5

S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate

Cat. No.: B15196774
CAS No.: 3848-15-5
M. Wt: 212.3 g/mol
InChI Key: XAEPKMYSRZWEAT-UHFFFAOYSA-N
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Description

S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate: is an organosulfur compound with the molecular formula C5H13NO3S2. It is known for its unique chemical structure, which includes both thiosulfate and imino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-(isopropylamino)ethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps :

    Preparation of 2-(isopropylamino)ethanethiol: This intermediate is synthesized by reacting isopropylamine with 2-chloroethanol.

    Reaction with Thiosulfuric Acid: The intermediate is then reacted with thiosulfuric acid under controlled temperature and pH conditions to yield this compound.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate involves its role as a sulfur donor. In biological systems, it can donate sulfur atoms to various molecular targets, facilitating the detoxification of harmful substances such as cyanide. The compound interacts with molecular pathways involved in sulfur metabolism, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • S-(2-(Isopropylamino)ethyl) hydrogen sulfurothioate
  • 2-Isopropylaminoethanethiol hydrogen sulfate (ester)
  • Thiosulfuric acid (H2S2O3), S-[2-[(1-methylethyl)amino]ethyl] ester

Comparison: : S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate is unique due to its specific combination of thiosulfate and imino groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its sulfur-donating capabilities and potential therapeutic applications .

Properties

CAS No.

3848-15-5

Molecular Formula

C5H12N2O3S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]propane

InChI

InChI=1S/C5H12N2O3S2/c1-4(2)7-5(6)3-11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10)

InChI Key

XAEPKMYSRZWEAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(CSS(=O)(=O)O)N

Origin of Product

United States

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